5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-7(13)12-6-10(15-17-12)8-3-4-11(16-2)9(14)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAFKMBCDAROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Chloroethyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14ClF N O2
- Molecular Weight : Approximately 265.7 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the oxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The chloroethyl and fluoro-methoxy groups are introduced via electrophilic aromatic substitution and alkylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.
| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| This compound | MOLT-4 | 6.08 | 9.29 | 11.55 |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | CCRF-CEM | 5.37 | 12.9 | 36 |
GI50: Concentration required to inhibit cell growth by 50%
TGI: Concentration required for total growth inhibition
LC50: Concentration leading to 50% cell death
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer cell proliferation. Molecular docking studies suggest that it interacts with tubulin and cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxazole derivatives:
- Study on Anticancer Properties : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia and non-small cell lung cancer cell lines.
- Molecular Docking Analysis : Research utilizing molecular docking techniques revealed that the compound binds effectively to the colchicine site on tubulin, which could lead to disruption of microtubule dynamics essential for mitosis.
Comparison with Similar Compounds
Aromatic Ring Modifications
3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2b) :
5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole (2g) :
Target Compound :
- Substituents: 3-fluoro-4-methoxyphenyl (mixed electronic effects).
- Expected Impact: The fluorine atom may enhance binding affinity through polar interactions, while the methoxy group improves solubility. This combination could optimize both receptor affinity and pharmacokinetics.
5-Position Substituent Variations
- 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole: Substituents: Trimethylphenyl (sterically bulky, lipophilic). Properties: Molecular weight 251.75 g/mol, XLogP3 = 4 .
Pyroxasulfone (Herbicidal Isoxazoline) :
- Substituents: 5,5-dimethyl and sulfonyl groups.
- Properties: Pre-emergence herbicidal activity under upland conditions due to sulfonyl group reactivity .
- Contrast: The target compound’s chloroethyl group may confer different metabolic stability or toxicological profiles compared to pyroxasulfone’s dimethyl-sulfonyl motif.
Physicochemical and Pharmacological Profiles
Table 1: Key Properties of Selected Isoxazolines
*Estimated based on structural analogues.
Q & A
Q. Table 1: Synthetic Methods for Analogous Oxazoles
| Reaction Type | Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Vilsmeier–Haack | POCl₃, DMF | 65–78 | |
| Cyclocondensation | Ethyl chloroacetate, K₂CO₃ | 55–70 |
Advanced: How can regioselectivity challenges during cyclization be addressed?
Methodological Answer:
Regioselectivity in oxazole formation is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring direct cyclization to the meta position. To optimize:
- Use low-temperature NMR to monitor intermediate stability.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar) .
- Apply DFT calculations to predict transition-state energies for competing pathways.
Basic: What spectroscopic techniques are used for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the dihydro-oxazole core. The chloroethyl group shows δ 1.5–1.7 ppm (CH₂) and δ 4.2–4.5 ppm (Cl-CH) .
- X-ray crystallography : Resolve absolute configuration (e.g., R/S at C5) with a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .
Q. Table 2: Key Crystallographic Data (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.037 | |
| Bond length (C–O) | 1.452 Å |
Advanced: How to resolve contradictions in NMR vs. X-ray data for conformational analysis?
Methodological Answer:
Discrepancies arise due to solution-phase dynamics vs. solid-state rigidity. For example:
- NMR : Detects averaged conformers (e.g., chair vs. boat for dihydro-oxazole).
- X-ray : Captures the lowest-energy conformation.
Resolution :
Perform VT-NMR (variable temperature) to freeze conformers.
Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) .
Basic: What methods determine physicochemical properties like pKa?
Methodological Answer:
- Potentiometric titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol. Measure half-neutralization potentials (HNP) and convert to pKa via the Calvin–Bjerrum method .
- UV-Vis spectroscopy : Monitor absorbance shifts at λ = 250–300 nm with pH variation.
Q. Table 3: pKa Values of Analogous Oxazoles in Different Solvents
| Solvent | pKa Range | Reference |
|---|---|---|
| DMF | 8.2–9.1 | |
| Acetone | 7.8–8.5 |
Advanced: How do solvent effects influence reaction kinetics in oxazole synthesis?
Methodological Answer:
Solvent polarity impacts transition-state stabilization:
- Polar aprotic solvents (DMF, DMSO) : Accelerate cyclization by stabilizing charged intermediates (e.g., iminium ions).
- Non-polar solvents (toluene) : Favor neutral pathways, reducing byproduct formation.
Experimental Design :
Conduct kinetic studies using UV-Vis or in-situ IR.
Calculate activation energy (Eₐ) via the Eyring equation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods for chloroethyl group reactions (risk of HCl release).
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : In amber glass under nitrogen at –20°C to prevent hydrolysis .
Advanced: How to analyze thermal decomposition products?
Methodological Answer:
- TGA-FTIR : Track mass loss (5–10% at 150–200°C) and identify gaseous byproducts (e.g., HCl, CO).
- GC-MS : Detect volatile fragments (e.g., 3-fluoro-4-methoxystyrene at m/z 152) .
Basic: What computational tools predict bioactivity of this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against carbonic anhydrase isoforms (e.g., PGH1_HUMAN, CAH2_HUMAN) using PDB 1AZM .
- QSAR models : Use descriptors like logP (2.8–3.2) and topological polar surface area (TPSA = 45–50 Ų) .
Advanced: How to validate synthetic yields against competing side reactions?
Methodological Answer:
- HPLC-MS : Quantify unreacted precursors (e.g., 3-fluoro-4-methoxyphenylacetone at tR = 6.2 min).
- Isolation : Use preparative TLC (silica gel, hexane:EtOAc 7:3) to separate byproducts (e.g., dimerized oxazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
